molecular formula C10H14O3 B2412257 (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 156713-10-9

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2412257
CAS No.: 156713-10-9
M. Wt: 182.219
InChI Key: FOEBAVBMMWYLTA-ZETCQYMHSA-N
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Description

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(2,5-dimethoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (1S)-1-(2,5-dimethoxyphenyl)ethanone.

    Reduction: (1S)-1-(2,5-dimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol
  • (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol
  • (1S)-1-(2,5-dimethoxyphenyl)propan-1-ol

Uniqueness

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.

Properties

IUPAC Name

(1S)-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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